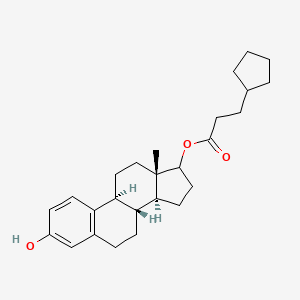

3-Hydroxyestra-1,3,5(10)-trien-17-yl 3-cyclopentylpropanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36O3/c1-26-15-14-21-20-10-8-19(27)16-18(20)7-9-22(21)23(26)11-12-24(26)29-25(28)13-6-17-4-2-3-5-17/h8,10,16-17,21-24,27H,2-7,9,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOACKFBJUYNSLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859326 | |

| Record name | 3-Hydroxyestra-1,3,5(10)-trien-17-yl 3-cyclopentylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313-06-4 | |

| Record name | Estra-1,3,5(10)-triene-3,17-diol (17.beta.)-, 17-cyclopentanepropanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Molecular and Cellular Mechanisms of Estradiol Cypionate Action

Estradiol (B170435) Cypionate as a Prodrug to 17β-Estradiol: Hydrolysis and Active Moiety Release

Estradiol cypionate functions as a prodrug for 17β-estradiol. drugbank.comnih.govwikipedia.org Following administration, typically via intramuscular injection, the cypionate ester side-chain increases the lipophilicity of the molecule, facilitating its dissolution in an oil vehicle and allowing for slow absorption from the injection site. drugbank.compatsnap.com Once in the bloodstream, estradiol cypionate undergoes hydrolysis, a chemical reaction involving the breaking of the ester bond, which releases the active compound, 17β-estradiol. drugbank.comnih.govwikipedia.orgpatsnap.comdrugbank.com This enzymatic cleavage is mediated by endogenous esterases. wikipedia.org The esterification of estradiol, as seen with estradiol cypionate, is a strategy employed to improve its pharmacokinetic properties, such as sustained release from a depot injection, compared to unmodified estradiol which has low oral bioavailability due to significant first-pass metabolism. drugbank.comnih.govdrugbank.com

Estrogen Receptor Agonism and Ligand Binding Kinetics

The active metabolite, 17β-estradiol, exerts its effects by acting as a potent agonist for estrogen receptors (ERs). drugbank.comwikipedia.orgdrugbank.com These receptors are found in various tissues and organs throughout the body, including reproductive organs, breast tissue, bone, liver, and the brain. drugbank.comnih.govpatsnap.com 17β-estradiol readily enters target cells, primarily via passive diffusion due to its lipophilic nature. drugbank.com Inside the cell, it binds to ERs, initiating a cascade of molecular events. drugbank.compatsnap.comalfa-chemistry.com

Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ) Differential Interactions

Two primary subtypes of nuclear estrogen receptors exist: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). drugbank.compatsnap.comjipbs.combioinformation.net 17β-estradiol binds to both ERα and ERβ. drugbank.comdrugbank.com While 17β-estradiol generally binds to both receptor subtypes, some studies suggest it binds to ERα with higher affinity than ERβ. For instance, one study reported an EC50 value of 50 pM (0.05 nM) for human ERα and 200 pM (0.2 nM) for human ERβ. wikipedia.org The differential expression levels of ERα and ERβ in various tissues contribute to the diverse effects of estradiol throughout the body. creative-diagnostics.com

G Protein-coupled Estrogen Receptor (GPER) Modulation

In addition to the classical nuclear estrogen receptors (ERα and ERβ), 17β-estradiol also acts as a potent agonist of the G Protein-coupled Estrogen Receptor (GPER), also known as GPR30. drugbank.comdrugbank.comnih.govmedchemexpress.com GPER is a member of the rhodopsin-like family of G protein-coupled receptors medchemexpress.com and is recognized as a mediator of some of the rapid, non-genomic effects of estradiol. drugbank.comdrugbank.comnih.gov GPER is localized to the cell membrane and endoplasmic reticulum uniprot.orgnih.gov and its activation by 17β-estradiol can lead to rapid intracellular signaling events, such as the stimulation of cAMP production, calcium mobilization, and the activation of kinase pathways like PI3K/Akt and ERK/MAPK. creative-diagnostics.comnih.gov

Downstream Molecular Events Mediated by Estrogen Receptor Activation

Upon binding of 17β-estradiol, the estrogen receptor undergoes a conformational change. patsnap.com This ligand-bound receptor then typically dimerizes, forming homodimers (ERα-ERα or ERβ-ERβ) or heterodimers (ERα-ERβ). drugbank.commdpi.com The dimerized receptor complex translocates to the cell nucleus. drugbank.comnih.govpatsnap.com

Transcriptional Regulation via Estrogen Response Elements (EREs)

In the nucleus, the activated estrogen receptor dimer can directly regulate gene transcription by binding to specific DNA sequences known as Estrogen Response Elements (EREs). nih.govpatsnap.commdpi.com EREs are typically located in the promoter regions of target genes. patsnap.com Binding of the ER-ligand complex to EREs facilitates the recruitment of coactivator proteins and the assembly of the transcriptional machinery, leading to increased transcription of estrogen-responsive genes. patsnap.comcreative-diagnostics.commdpi.com This is considered the classical genomic pathway of estrogen signaling. nih.govmdpi.com Estrogen receptors can also regulate gene expression through ERE-independent pathways, involving interactions with other transcription factors. nih.govmdpi.com

Regulation of Messenger RNA and Protein Synthesis

The increased transcription of estrogen-responsive genes results in the formation of messenger RNA (mRNA). drugbank.comnih.govdrugbank.com This mRNA then interacts with ribosomes in the cytoplasm to direct the synthesis of specific proteins. drugbank.comnih.govdrugbank.com These proteins are responsible for mediating the diverse physiological effects of estradiol within the target cell. drugbank.comnih.govdrugbank.com Estrogen receptor activation can influence the synthesis of various proteins, including those involved in the functioning of the female reproductive system and the development and maintenance of secondary sex characteristics. nih.govalfa-chemistry.com Additionally, estrogens can increase the hepatic synthesis of certain serum proteins like sex hormone binding globulin (SHBG) and thyroid-binding globulin (TBG). drugbank.comnih.govdrugbank.com

Key Molecular Interactions and Binding Affinities

While specific binding kinetics for Estradiol Cypionate itself are less relevant due to its prodrug nature, the binding of its active metabolite, 17β-Estradiol, to estrogen receptors is crucial.

| Ligand | Target Receptor | Organism | Affinity Measurement | Value | Reference |

| 17β-Estradiol | ERα | Human | EC50 | 50 pM | wikipedia.org |

| 17β-Estradiol | ERβ | Human | EC50 | 200 pM | wikipedia.org |

| 17β-Estradiol | GPER | Human | Kd | 3-6 nM | wikipedia.org |

| Estradiol disulfate | ERα | - | Relative Binding Affinity | 0.0004% (relative to estradiol) | wikipedia.org |

| Estradiol 17β-acetate | ERα | - | Relative Binding Affinity | 31-45% (relative to estradiol) | wikipedia.org |

| Estradiol 17β-acetate | ERβ | - | Relative Binding Affinity | 24% (relative to estradiol) | wikipedia.org |

| Estradiol benzoate (B1203000) | ERα | - | Relative Binding Affinity | 10% (relative to estradiol) | wikipedia.org |

| Estradiol benzoate | ERβ | - | Relative Binding Affinity | 1.1% (relative to estradiol) | wikipedia.org |

| Estradiol valerate (B167501) | ERα | - | Relative Binding Affinity | 2-11% (relative to estradiol) | wikipedia.org |

| Estradiol valerate | ERβ | - | Relative Binding Affinity | 0.04-21% (relative to estradiol) | wikipedia.org |

| Estradiol cypionate | ER | - | Affinity (compared to estradiol) | Similar to estradiol valerate | wikipedia.org |

Cellular Signaling Pathways Influenced by Estradiol Cypionate

The active metabolite, estradiol, influences various intracellular signaling pathways through both genomic and non-genomic mechanisms drugbank.comgenome.jp. While nuclear ERs primarily modulate gene transcription, membrane-associated ERs and GPER can rapidly activate kinase cascades drugbank.comgenome.jpsemanticscholar.org. These rapid, non-genomic effects contribute to the diverse cellular actions of estradiol.

PI3K/Akt/mTOR Pathway Modulation

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade involved in regulating fundamental cellular processes such as proliferation, survival, growth, and protein synthesis nih.gov. Research indicates that estradiol, derived from Estradiol Cypionate, can modulate this pathway.

Studies have demonstrated that activation of membrane-anchored ERα can lead to the activation of cytoplasmic kinases, including components of the PI3K-Akt-mTOR pathway, through non-genomic actions that occur rapidly after ligand binding semanticscholar.org. Furthermore, crosstalk exists between estrogen receptor signaling and the PI3K/Akt/mTOR pathway, where activation of the estrogen pathway may influence the synthesis of components within the PI3K/Akt/mTOR cascade nih.gov.

Detailed research findings highlight the influence of Estradiol Cypionate on the PI3K/Akt/mTOR pathway in specific cellular contexts. For instance, in studies involving gastric cancer cells (MGC803, SGC7901, and BGC823), Estradiol Cypionate was observed to induce apoptosis and inhibit proliferation medchemexpress.comnih.gov. This effect was linked to the modulation of the PI3K/Akt/mTOR pathway medchemexpress.comnih.gov. Specifically, Estradiol Cypionate treatment resulted in decreased protein levels of key components of this pathway, including total AKT, phosphorylated AKT (p-AKT), phosphorylated mTOR (p-mTOR), phosphorylated S6 kinase (p-S6K), and phosphorylated 4E-BP1 (p-4E-BP1) medchemexpress.com.

Further investigation into the mechanism in gastric cancer cells suggested that Estradiol Cypionate promoted apoptosis by downregulating AKT protein expression, which was associated with increased ubiquitination levels of AKT nih.gov. This ultimately led to the inhibition of the over-activated PI3K-AKT-mTOR signaling pathway nih.gov. These findings suggest a role for Estradiol Cypionate, through its active metabolite estradiol, in negatively modulating the PI3K/Akt/mTOR pathway in certain cell types, contributing to effects like apoptosis and reduced proliferation.

The interaction between estrogen receptors and the PI3K/Akt/mTOR pathway is complex and can also involve feedback loops. For example, studies in ER+ breast cancer cells have shown that loss of ER activity can abrogate the feedback activation of PI3K/AKT induced by mTORC1 inhibitors oncotarget.com. This underscores the intricate relationship and potential for mutual influence between estrogen signaling and the PI3K/Akt/mTOR cascade.

Based on available research, the modulation of the PI3K/Akt/mTOR pathway by Estradiol Cypionate (via estradiol) appears to be a significant mechanism underlying some of its cellular effects, particularly those related to cell growth and survival in specific cell types.

Research Findings on Estradiol Cypionate and PI3K/Akt/mTOR in Gastric Cancer Cells

| Cellular Effect | Pathway Modulation | Observed Changes in Protein Levels (Gastric Cancer Cells) | Reference |

| Induction of Apoptosis | Inhibition of PI3K/Akt/mTOR pathway | Decreased AKT, p-AKT, p-mTOR, p-S6K, p-4E-BP1 | medchemexpress.comnih.gov |

| Inhibition of Proliferation | Inhibition of PI3K/Akt/mTOR pathway, downregulation of AKT via ubiquitination | Decreased AKT, p-AKT | medchemexpress.comnih.gov |

| G1/S phase cell cycle arrest | Related to PI3K/Akt/mTOR pathway modulation | Not explicitly detailed in terms of specific protein changes in the search results for this effect | medchemexpress.comnih.gov |

Pharmacokinetic and Pharmacodynamic Research

In Vivo Ester Cleavage and Estradiol (B170435) Release Dynamics

The in vivo cleavage of the cypionate ester from estradiol cypionate is a crucial step for the release of pharmacologically active estradiol. Following intramuscular injection in an oily solution, estradiol cypionate forms a depot at the injection site. mdpi.com The compound is then slowly released from this depot into the systemic circulation. mdpi.com Enzymatic hydrolysis in the liver, blood, and other tissues cleaves the ester bond, yielding estradiol and cypionic acid. wikipedia.orghres.ca This slow release from the depot and subsequent cleavage contribute to a prolonged duration of action compared to unconjugated estradiol. mdpi.com Studies have shown that this esterification strategy, using long-chain carboxylic acid esters like cypionate, allows for prolonged and controlled release, minimizing the need for frequent dosing. mdpi.com

Absorption Kinetics of Estradiol Cypionate Formulations in Animal Models

Research in animal models has investigated the absorption kinetics of estradiol cypionate. In female feral cats, intramuscular administration of estradiol cypionate in oily solutions resulted in sustained serum concentrations of estradiol-17β. mdpi.com The mean peak serum concentrations of estradiol-17β were found to be dose-dependent, with higher doses leading to greater peak concentrations. mdpi.com For instance, doses of 0.1, 0.3, and 0.5 mg/kg resulted in mean peak serum concentrations of 365, 1281, and 1447 pg/mL, respectively. mdpi.com The duration for which estradiol-17β concentrations exceeded certain thresholds also increased with increasing dose. mdpi.com At the highest dose of 0.5 mg/kg, the 50th percentile of estradiol-17β concentrations remained above 0.1 ng/mL for 11.8 days and above 0.05 ng/mL for 14.6 days. mdpi.com

Here is a table summarizing the peak serum estradiol-17β concentrations observed in female feral cats:

| Dose (mg/kg) | Mean Peak Serum Estradiol-17β Concentration (pg/mL) |

| 0.1 | 365 |

| 0.3 | 1281 |

| 0.5 | 1447 |

Systemic Distribution Patterns of Estradiol and its Metabolites

Following the cleavage of the cypionate ester, the released estradiol is distributed throughout the body. The distribution of exogenous estrogens, including estradiol derived from estradiol cypionate, is similar to that of endogenous estrogens. wikipedia.orgnih.gov Estrogens are widely distributed and tend to accumulate in sex hormone target organs. nih.govfda.gov In the bloodstream, estradiol circulates largely bound to plasma proteins, primarily sex hormone-binding globulin (SHBG) and albumin. wikipedia.orgnih.govfda.gov Approximately 98% of circulating estradiol is protein-bound, with about 60% bound to albumin and 38% bound to SHBG. wikipedia.org

Metabolic Pathways of Estradiol Cypionate and Endogenous Estrogens

Estradiol cypionate itself is a prodrug that is metabolized to estradiol. wikipedia.orgnih.gov The metabolic fate of the released estradiol then follows the pathways of endogenous estrogens. wikipedia.orgnih.gov Circulating estrogens exist in a dynamic equilibrium of metabolic interconversions, primarily occurring in the liver. wikipedia.orgnih.govnih.gov

The liver is the primary site for the metabolic transformation of estradiol. nih.gov Estradiol is reversibly converted to estrone (B1671321), and both estradiol and estrone can be further converted to estriol (B74026). wikipedia.orgnih.govnih.gov Estriol is considered the major urinary metabolite. nih.govnih.gov This interconversion between estradiol, estrone, and estriol is a key aspect of estrogen metabolism. nih.gov

Cytochrome P450 (CYP) enzymes play a significant role in the oxidative metabolism of estradiol. CYP1A2 and CYP3A4 are two important enzymes involved in the 2-hydroxylation of estradiol, which is a major metabolic pathway. uni.lunih.govdrugbank.com While CYP1A2, CYP3A4, and CYP2C9 can catalyze estradiol 2-hydroxylation, CYP1A2 appears to be the most important enzyme for this process in human liver microsomes. nih.gov Studies using inhibitors have indicated that both CYP1A2 and CYP3A4 play a significant role in the formation of 2-hydroxyestradiol (B1664083). nih.govdrugbank.com At higher substrate concentrations, 2-hydroxylation becomes a more prominent metabolic pathway compared to 17β-hydroxy dehydrogenation. nih.gov

Here is a table showing the involvement of CYP enzymes in estradiol metabolism:

| Metabolic Pathway | Primary Enzymes Involved |

| 2-hydroxylation of Estradiol | CYP1A2, CYP3A4, CYP2C9 |

| 17β-hydroxy dehydrogenation | CYP2C9, CYP2C19, CYP2C8 |

Role of Cytochrome P450 Enzymes (CYP3A4, CYP1A2) in Estradiol Metabolism

Elimination and Excretion Dynamics in Animal Systems

Following administration, exogenous estradiol, including that derived from estradiol cypionate, is distributed throughout the body, with accumulation noted in fat. petplace.com In most animal species, estradiol is primarily metabolized by the liver. petplace.com The resulting metabolites are subsequently excreted through both urine and bile. petplace.com In cats, specifically, estrogen metabolites are preferentially excreted in feces, appearing in roughly equal amounts of unconjugated estradiol and conjugated forms. petplace.com

Studies in ovariectomized adult rats administered intravenous 17β-estradiol (E2) showed that E2 was undetectable by 72 hours post-administration. The elimination half-life for E2 in these rats was determined to be between 8 and 13 hours. pan.olsztyn.pl While the clearance and calculated elimination constant of estradiol were lower in rats treated with TCDD (indicating a potential prolongation of administered E2 in the serum), other pharmacokinetic parameters for estradiol were not significantly altered. pan.olsztyn.pl

Circulating Protein Binding of Estradiol (Sex Hormone-Binding Globulin, Albumin) and Bioavailability Implications

Estrogens, including estradiol released from estradiol cypionate, circulate in the blood largely bound to plasma proteins. drugbank.comfda.gov The primary binding proteins are sex hormone-binding globulin (SHBG) and albumin. drugbank.comfda.govwikipedia.orgnih.gov In women under normal physiological conditions, approximately 38% of estradiol is reversibly bound to SHBG, while 60% is reversibly bound to albumin. wikipedia.orghormonebalance.org Only the fraction of estradiol that is unbound or free is considered biologically active, as it is able to enter target cells. wikipedia.orghormonebalance.org Approximately 2% to 3% of total circulating estradiol is typically in the free, unbound state. wikipedia.orghormonebalance.org

The binding of estrogens to SHBG and albumin is reversible. wikipedia.orghormonebalance.org The high affinity binding to SHBG and lower affinity binding to albumin influence the bioavailability and distribution of estradiol. nih.govhormonebalance.org Oral administration of estradiol can significantly increase SHBG levels due to a high first-pass effect in the liver. wikipedia.org For instance, a study showed that 1 mg/day oral estradiol significantly increased SHBG levels by 45%, whereas transdermal administration had a less significant impact. wikipedia.org The extent of protein binding is a key factor determining the amount of free, biologically active estradiol available to tissues.

Comparative Pharmacokinetics of Estradiol Esters (e.g., Estradiol Benzoate (B1203000), Estradiol Valerate) in Animal Models

Estradiol cypionate is an ester of estradiol designed to provide a prolonged duration of action following intramuscular injection. drugbank.comwikipedia.orgmdpi.com This extended effect is achieved because the esterification increases the lipophilicity of the molecule, allowing for slower absorption from the injection site and sustained release of estradiol into the circulation after the ester is cleaved by esterases in the liver, blood, and tissues. drugbank.comwikipedia.org

Comparative studies have demonstrated that estradiol cypionate produces estrogenic effects that are qualitatively similar to those produced by other estradiol esters. fda.govdrugs.com However, these esters differ in their pharmacokinetic profiles, particularly regarding the duration of action. In a study comparing the duration of action of different estradiol esters in premenopausal women following a single intramuscular injection of 5 mg in oil, estradiol cypionate had the longest duration, approximately 11 days. wikipedia.org In contrast, estradiol benzoate and estradiol valerate (B167501) were found to last for about 4 to 5 days and 7 to 8 days, respectively, under the same conditions. wikipedia.org

Research in feral cats administered intramuscular estradiol cypionate at doses of 0.1, 0.3, or 0.5 mg/kg showed dose-dependent increases in peak serum concentrations of estradiol-17β and larger areas under the concentration-time curves. mdpi.comresearchgate.net At the highest dose (0.5 mg/kg), the 50th percentile of estradiol-17β concentrations exceeded 0.1 ng/mL for 11.8 days and 0.05 ng/mL for 14.6 days, with the duration increasing with higher doses. mdpi.comresearchgate.netnih.gov This highlights the prolonged release characteristics of estradiol cypionate in this animal model.

Analytical and Bioanalytical Methodologies for Estradiol Cypionate Quantification

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are widely employed for the quantitative analysis of estradiol (B170435) cypionate due to their separation capabilities and sensitivity.

HPLC is a versatile technique used for the assay and purity determination of estradiol cypionate in bulk material and pharmaceutical formulations. The United States Pharmacopeia (USP) details an assay method for estradiol cypionate using high-pressure liquid chromatography with a UV detector set at 280 nm. The method specifies a 4-mm × 30-cm column containing packing L1 and a mobile phase consisting of a mixture of ammonium (B1175870) nitrate (B79036) solution and acetonitrile (B52724). This method also incorporates an internal standard, testosterone (B1683101) benzoate (B1203000), for quantification. drugfuture.com The resolution factor between the peaks for estradiol cypionate and the internal standard should be not less than 3.0. drugfuture.com

Reversed-phase HPLC methods are commonly used, often employing C18 analytical columns. innovareacademics.ininnovareacademics.in For instance, a stability-indicating reversed-phase HPLC method for the simultaneous determination of estradiol cypionate (ECA) and medroxyprogesterone (B1676146) acetate (B1210297) (MDA) in injection dosage form utilizes a Cosmicsil C18 column (250 mm × 4 mm, 5 µm particle size) with an isocratic mobile phase of 0.1 M KH2PO4 and acetonitrile (65:35 v/v) at a flow rate of 1 ml/min. Detection is performed using a photodiode array detector at 236 nm. innovareacademics.ininnovareacademics.in This method demonstrated linearity for ECA in the concentration range of 2.5 to 7.5 μg/ml. innovareacademics.ininnovareacademics.in

HPLC is also used for the identification of estradiol cypionate through comparison of infrared and ultraviolet absorption spectroscopy data with standards, and for assaying its purity. iarc.fr For MS-compatible HPLC applications, phosphoric acid in the mobile phase is typically replaced with formic acid. sielc.com Smaller particle size columns (e.g., 3 µm) can be used for faster Ultra-High Performance Liquid Chromatography (UPLC) applications. sielc.com

LC-MS/MS is a highly sensitive and selective technique particularly suited for the quantification of estradiol cypionate in complex biological matrices like plasma. A validated LC-MS/MS method for the analysis of estradiol cypionate in human plasma involves liquid-liquid extraction with ethyl ether and derivatization with dansyl chloride. researchgate.netnih.gov Separation is achieved on a Jones Chromatography Genesis C8 column, and quantification is performed using a mass spectrometer with an electrospray interface operating in negative ion mode. researchgate.netnih.gov This method has a run time of 6 minutes and a linear calibration curve over the range of 0.005−0.15 ng/mL. researchgate.netnih.gov This method was successfully applied in a pharmacokinetic study to evaluate estradiol cypionate levels in plasma for up to 1008 hours (42 days) after intramuscular administration. researchgate.netnih.gov LC-MS/MS methods offer superior specificity and sensitivity compared to immunoassays for steroid hormone analysis. google.comresearchgate.net Recent advancements in sample preparation techniques, such as solid phase extraction (SPE) and column switching, combined with automated analysis, have increased the throughput of LC-MS/MS, making it competitive with automated immunoassay analyzers. google.com

High-Performance Liquid Chromatography (HPLC) Applications

Spectrophotometric Methods and Chemometric Approaches

Spectrophotometric methods, particularly UV spectrophotometry, can be used for the determination of estradiol cypionate, although spectral overlap with other compounds can pose a challenge. Chemometric approaches are often employed to overcome this issue.

UV spectrophotometry can be used for the simultaneous determination of estradiol cypionate when combined with other compounds, such as medroxyprogesterone acetate, despite significant spectral overlap between these compounds. scilit.comnih.govoup.com Direct UV spectrophotometry may not be appropriate for such mixtures due to complete overlap of the absorption spectra. oup.com

To address the challenge of spectral overlap in UV spectrophotometry, advanced chemometric methods like Least-Squares Support Vector Machine (LSSVM) and Fuzzy Inference System (FIS) have been successfully applied for the simultaneous determination of estradiol cypionate and medroxyprogesterone acetate in injectable suspensions. scilit.comnih.govoup.com These intelligent methods, coupled with spectrophotometry, offer simple, fast, precise, and low-cost alternatives to chromatographic methods for the analysis of binary mixtures in pharmaceutical formulations, without requiring prior separation. scilit.comnih.govoup.com For the LSSVM model, optimization using cross-validation yielded root mean square error (RMSE) values of 0.3957 for estradiol cypionate and 0.2839 for medroxyprogesterone acetate. scilit.comnih.govoup.com Mean recovery values were found to be 99.87% for estradiol cypionate and 99.63% for medroxyprogesterone acetate using LSSVM. scilit.comnih.govoup.com The FIS coupled with principal component analysis (PCA) also showed high mean recovery percentages (99.05% for estradiol cypionate and 99.50% for medroxyprogesterone acetate) and RMSE values lower than 0.3 for both components. scilit.comnih.govoup.com Comparison of the results obtained using these chemometric-assisted spectrophotometric methods with HPLC showed no significant differences. scilit.comnih.govoup.com

UV Spectrophotometry for Simultaneous Determination

Method Validation Parameters in Research

Analytical method validation is a critical process to ensure that a method is suitable for its intended purpose. Common validation parameters studied in research for the quantification of estradiol cypionate and similar compounds include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantification (LOQ), robustness, and system suitability. innovareacademics.inresearchgate.netnih.gov

For the stability-indicating HPLC method for ECA and MDA, validation parameters included linearity, recovery, and limits of detection. innovareacademics.ininnovareacademics.in The linear response range for ECA was 2.5 to 7.5 μg/ml. innovareacademics.ininnovareacademics.in Recoveries for ECA were between 99.59% and 99.79%, with relative standard deviation ranging from 0.027% to 0.187%. innovareacademics.ininnovareacademics.in The LOD for ECA was determined to be 0.042 μg/ml. innovareacademics.ininnovareacademics.in Method validation is typically performed in accordance with guidelines from organizations like the International Conference on Harmonisation (ICH). innovareacademics.inresearchgate.net Specificity ensures that the analyte is unequivocally assessed in the presence of other components. researchgate.net Linearity establishes the proportional relationship between the analytical response and the analyte concentration. researchgate.net Precision assesses the agreement among individual test results when the method is applied repeatedly. researchgate.net Accuracy refers to the closeness of the test results obtained by the method to the true value. researchgate.net LOD and LOQ represent the lowest concentrations that can be detected and quantified, respectively, with acceptable reliability. researchgate.netnih.gov System suitability testing ensures that the chromatographic system is performing correctly before analysis. researchgate.net

Research Findings Data:

| Method | Analyte | Matrix | Linear Range | LOD | LOQ | Mean Recovery (%) | RMSE (Chemometrics) |

| RP-HPLC (Stability-indicating) innovareacademics.ininnovareacademics.in | Estradiol Cypionate | Injection Suspension | 2.5 - 7.5 μg/ml | 0.042 μg/ml | - | 99.59 - 99.79 | - |

| LC-MS/MS researchgate.netnih.gov | Estradiol Cypionate | Human Plasma | 0.005 - 0.15 ng/mL | - | 0.005 ng/mL (implied LLOQ) | - | - |

| UV Spectrophotometry + LSSVM scilit.comnih.govoup.com | Estradiol Cypionate | Injectable Suspension | - | - | - | 99.87 | 0.3957 |

| UV Spectrophotometry + FIS (with PCA) scilit.comnih.govoup.com | Estradiol Cypionate | Injectable Suspension | - | - | - | 99.05 | < 0.3 |

| RP-HPLC (for Estradiol Valerate (B167501), comparable validation parameters) researchgate.net | Estradiol Valerate | Bulk/Formulations | 0.04 - 0.12 mg/ml | - | 3.9 µg/mL (for MPA) | 80.0 | - |

| RP-HPLC (for β-estradiol, comparable validation parameters) nih.gov | β-estradiol | Radiolabeled mixture | 0.9994 (linearity R²) | 5.919 g/mL | 17.936 g/mL | 99.8 - 101.5 | - |

| LC-MS/MS (for Estradiol, comparable sensitivity) thermofisher.com | Estradiol | Plasma | 20 - 10,000 pg/mL | - | 20 pg/mL (LLOQ) | - | - |

Linearity and Calibration Curve Establishment

Linearity is a measure of an analytical method's ability to yield results that are directly proportional to the concentration of the analyte within a defined range. Calibration curves are established to demonstrate this relationship, typically by plotting the instrument response against a series of known analyte concentrations. For Estradiol Cypionate, various methods have demonstrated linearity over specific concentration ranges.

One LC-MS/MS method developed for the analysis of Estradiol Cypionate in human plasma showed a linear calibration curve over the range of 0.005 to 0.15 ng/mL. researchgate.netnih.gov Another validated HPLC method for the simultaneous determination of medroxyprogesterone acetate and Estradiol Cypionate in injectable suspension demonstrated linearity for Estradiol Cypionate in the range of 2.5 to 7.5 µg/mL, with a correlation coefficient (R²) of 0.9998. innovareacademics.ininnovareacademics.in A separate UV spectrophotometric method for estradiol valerate (another estradiol ester) showed linearity in the range of 0.20 to 0.40 mg/mL. scielo.br For estradiol itself, an LC-MS/MS assay demonstrated linearity up to approximately 600 ng/L. researchgate.net

Limits of Detection and Quantitation

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantitation (LOQ) is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. These limits are critical for assessing the sensitivity of an analytical method.

For Estradiol Cypionate, the LOD and LOQ values vary depending on the analytical technique and matrix. An RP-HPLC method for Estradiol Cypionate in injectable suspension reported an LOD of 0.042 µg/mL and an LOQ of 0.139 µg/mL. innovareacademics.ininnovareacademics.in For estradiol and estrone (B1671321) in serum, an LC-MS/MS method reported LODs of 10.3 pmol/L (2.8 ng/L) and 12.9 pmol/L (3.5 ng/L), respectively, and LOQs of 23.2 pmol/L (6.3 ng/L) and 44.1 pmol/L (11.9 ng/L), respectively. researchgate.net A highly sensitive UPLC-MS/MS method for estradiol in human serum reported an LLOQ of 1 pg/mL when analyzed without progestogens. researchgate.net Another LC-MS/MS method for estradiol and testosterone in serum determined the LLOQ for estradiol to be 5 pg/mL. nih.gov

Here is a table summarizing some reported LOD and LOQ values for estradiol esters and related compounds:

| Compound | Method | Matrix | LOD | LOQ | Citation |

| Estradiol Cypionate | RP-HPLC | Injectable Susp. | 0.042 µg/mL | 0.139 µg/mL | innovareacademics.ininnovareacademics.in |

| Estradiol (E2) | LC-MS/MS | Serum | 10.3 pmol/L (2.8 ng/L) | 23.2 pmol/L (6.3 ng/L) | researchgate.net |

| Estrone (E1) | LC-MS/MS | Serum | 12.9 pmol/L (3.5 ng/L) | 44.1 pmol/L (11.9 ng/L) | researchgate.net |

| Estradiol (E2) | UPLC-MS/MS | Human Serum | - | 1 pg/mL | researchgate.net |

| Estradiol (E2) | LC-MS/MS | Serum | - | 5 pg/mL | nih.gov |

| Estradiol Valerate | UV Spect. | Tablets | - | - | scielo.br |

| Estradiol Valerate | RP-HPLC | Bulk/Formulations | 0.05656 µg/ml | 0.17139 µg/ml | bepls.com |

Accuracy and Precision Assessments

Accuracy refers to the closeness of a measured value to the true value, while precision refers to the reproducibility of measurements. Both are essential parameters for validating an analytical method.

For the RP-HPLC method for Estradiol Cypionate in injectable suspension, the recovery (a measure of accuracy) ranged from 99.59% to 99.79%, with relative standard deviation (RSD) for precision ranging from 0.027% to 0.187%. innovareacademics.ininnovareacademics.in An LC-MS/MS method for Estradiol Cypionate in human plasma was validated for accuracy and precision, although specific numerical ranges for Estradiol Cypionate were not explicitly detailed in the provided snippet, the method validation was carried out according to FDA guidelines. researchgate.netnih.gov For estradiol and estrone, an LC-MS/MS assay showed recoveries of 100-110% and 93-108%, respectively, with interassay imprecision (CV) of 4-20%. researchgate.net A UPLC-MS/MS method for sex steroids, including estradiol, reported both accuracy and precision below ±15% for routine and long-term validation. researchgate.net Another LC-MS/MS method for estradiol and testosterone in serum showed within-day and between-day CVs of less than 7% for both analytes. nih.gov

Here is a table summarizing some reported accuracy and precision data for estradiol esters and related compounds:

| Compound | Method | Matrix | Accuracy (Recovery) | Precision (RSD/CV) | Citation |

| Estradiol Cypionate | RP-HPLC | Injectable Susp. | 99.59%–99.79% | 0.027%–0.187% | innovareacademics.ininnovareacademics.in |

| Estradiol (E2) | LC-MS/MS | Serum | 100%–110% | 4%–20% (CV) | researchgate.net |

| Estrone (E1) | LC-MS/MS | Serum | 93%–108% | 4%–20% (CV) | researchgate.net |

| Estradiol (E2) | UPLC-MS/MS | Human Serum | < ±15% | < ±15% | researchgate.net |

| Estradiol (E2) | LC-MS/MS | Serum | Excellent | < 7% (CV) | nih.gov |

| Estradiol Valerate | UV Spect. | Tablets | Satisfactory | Good | scielo.br |

| Estradiol Valerate | RP-HPLC | Bulk/Formulations | 80.0 % (mean) | - | researchgate.net |

Stability-Indicating Properties and Forced Degradation Studies

Stability-indicating methods are crucial for monitoring the degradation of a drug substance or product over time and in the presence of potential degradation products. Forced degradation studies involve subjecting the analyte to various stress conditions (e.g., acid, base, heat, light, oxidation) to generate degradation products and demonstrate the method's ability to separate and quantify the analyte in their presence. pharmoutsourcing.com

A stability-indicating RP-HPLC method for Estradiol Cypionate in injectable suspension was developed and validated. innovareacademics.ininnovareacademics.in Forced degradation studies were performed by exposing samples to conditions including 0.1 N HCl, 0.1 N NaOH, 30% hydrogen peroxide, water, 105°C in an oven, and sunlight. innovareacademics.ininnovareacademics.in The method was able to selectively quantitate Estradiol Cypionate in the presence of these degradation products, confirming its stability-indicating nature. innovareacademics.ininnovareacademics.in Forced degradation studies are typically conducted according to guidelines from organizations like the International Conference on Harmonisation (ICH). innovareacademics.inbepls.compharmoutsourcing.comresearchgate.netresearchgate.net

Bioequivalence Study Design Methodologies for Esterified Estrogens

Bioequivalence studies are conducted to demonstrate that two drug products containing the same active ingredient are absorbed at the same rate and to the same extent. For esterified estrogens, including potentially Estradiol Cypionate (as an esterified estrogen), specific study designs are recommended by regulatory bodies like the FDA.

For orally administered esterified estrogens in tablet form, the FDA recommends in vivo bioequivalence studies with pharmacokinetic endpoints. regulations.gov A typical recommended study design is a single-dose, two-treatment, two-period crossover study in healthy female subjects who are not of reproductive potential. regulations.gov Analytes to be measured in plasma typically include unconjugated estrone, total estrone, unconjugated equilin, and total equilin. regulations.gov Baseline correction for unconjugated and total estrone is generally required due to endogenous levels. regulations.govfda.govtandfonline.com This involves measuring baseline concentrations at multiple time points before dosing and using the mean of these values for adjustment of post-dose concentrations. regulations.govfda.gov Bioequivalence is typically assessed based on the 90% confidence interval for the ratio of the test and reference product pharmacokinetic parameters (e.g., Cmax, AUC0-t, AUC0-inf) for the specified analytes. regulations.govfda.govtandfonline.com While these guidelines specifically mention conjugated estrogens and esterified estrogens in general, the principles of bioequivalence study design for esterified estrogens like Estradiol Cypionate would follow similar regulatory expectations, focusing on the measurement of the active estradiol and its metabolites.

Interactions with Biological Systems and Other Compounds

Pharmacokinetic Interactions with Co-administered Compounds: Metabolic and Excretion Modulation

Exogenous estrogens, such as those released from Estradiol (B170435) Cypionate, undergo metabolism primarily in the liver and intestine, following similar pathways to endogenous estrogens. drugbank.comdrugbank.com Estradiol is reversibly converted to estrone (B1671321), and both can be further metabolized to estriol (B74026), which is a major urinary metabolite. drugbank.comdrugbank.com These estrogens also participate in enterohepatic recirculation through conjugation with sulfate (B86663) and glucuronide in the liver, secretion into the bile, hydrolysis in the gut, and subsequent reabsorption. drugbank.com

The metabolism and excretion of Estradiol Cypionate, through its active moiety estradiol, can be influenced by co-administered compounds. Some substances may increase the metabolism of estradiol, potentially leading to lower serum levels. Conversely, other compounds may decrease the excretion rate of estradiol, potentially resulting in higher serum levels. drugbank.comdrugbank.com For example, the metabolism of estradiol cypionate can be increased when combined with acetaminophen (B1664979) or acetazolamide. drugbank.com Conversely, compounds like acemetacin, afatinib, alclofenac, and benznidazole (B1666585) may decrease the excretion rate of estradiol cypionate. drugbank.comdrugbank.com Benzthiazide, however, may increase the excretion rate, potentially reducing efficacy. drugbank.com

Endocrine System Modulation Beyond Reproductive Axis (e.g., Pituitary Gonadotropin Suppression, Thyroid-Binding Globulin Synthesis)

Estradiol, the active form of Estradiol Cypionate, plays a significant role in modulating the endocrine system beyond its primary effects on the reproductive axis. It influences the hypothalamic-pituitary-gonadal (HPG) axis through negative feedback mechanisms on hypothalamic neurons and pituitary gonadotropes. bioscientifica.com

Estradiol is known to suppress the formation and secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary gland. nih.govdrugbank.combioscientifica.com This suppression of gonadotropins is a key mechanism by which estrogens can inhibit fertility and suppress sex hormone production. wikipedia.org Studies have shown that estradiol can reduce basal secretion of FSH in a dose-dependent manner while simultaneously increasing basal secretion of LH in some contexts. researchgate.net The inhibitory effect on FSH secretion may involve a decrease in pituitary expression of the activin gene. researchgate.net

Beyond gonadotropins, estradiol also impacts the synthesis of various hepatic proteins, including transport proteins. It increases the hepatic synthesis of sex hormone-binding globulin (SHBG) and thyroid-binding globulin (TBG). nih.govdrugbank.commdpi.com Oral administration of estrogens, due to first-pass metabolism in the liver, has a more potent effect on the synthesis of these proteins compared to transdermal administration. mdpi.com This increased synthesis of TBG can lead to elevated circulating levels of total serum thyroid hormones, although free thyroid hormone levels may remain within the normal range.

Interactions with the Gut Microbiota and Estrogen Metabolism

The gut microbiota, often referred to as the "estrobolome" in the context of estrogen metabolism, plays a crucial role in modulating circulating estrogen levels. tandfonline.comdutchtest.comnih.govnih.gov This interaction is bidirectional, with sex hormones influencing microbial composition and the microbiota impacting hormone metabolism. tandfonline.comnih.govjnmjournal.org

Microbial β-Glucuronidase Activity and Estrogen Deconjugation

Estrogens, after undergoing metabolism in the liver, are often conjugated with glucuronic acid, rendering them biologically inactive. dutchtest.comnih.govfrontiersin.org These conjugated estrogens are then excreted via bile into the gastrointestinal tract. dutchtest.comfrontiersin.org The gut microbiota produces enzymes, particularly β-glucuronidase (GUS), which can hydrolyze these glucuronide conjugates, a process known as deconjugation. tandfonline.comdutchtest.comnih.govfrontiersin.orgresearchgate.net

Numerous genera of intestinal microbes have been observed to produce β-glucuronidase, including Lactobacillus, Bifidobacterium, and Enterococcus. dutchtest.com Specific bacteria from the Bacteroidetes and Firmicutes phyla are known sources of microbial GUS. frontiersin.org

Influence on Gut Microbial Diversity and Host Hormone Levels

Sex hormones, including estradiol, can influence the composition and diversity of the gut microbiota. tandfonline.comnih.govjnmjournal.orgfrontiersin.org Studies have indicated that higher estradiol levels in women are associated with increased microbial diversity and a higher abundance of certain bacterial phyla, such as Bacteroidetes, while being associated with a lower abundance of Firmicutes. frontiersin.orgifm.org The ratio of Firmicutes to Bacteroidetes has been linked to gut homeostasis. ifm.org

Conversely, the gut microbiota can also influence host hormone levels. tandfonline.comnih.gov Beyond β-glucuronidase activity, gut microbes may influence estrogen balance through other enzymatic pathways. dutchtest.com Alterations in gut microbiota composition have been linked to changes in estrogen levels. nih.gov This complex interplay between sex hormones and the gut microbiota has led to the concept of the "microgenderome." tandfonline.com

Data Table: Key Interactions and Modulations

| Interaction Type | Affected System/Compound | Effect of Estradiol (via Estradiol Cypionate) | Relevant Section |

| Pharmacokinetic Interaction | Co-administered Compounds (Metabolism) | Can be increased or decreased depending on the compound. | 5.1 |

| Pharmacokinetic Interaction | Co-administered Compounds (Excretion) | Can be increased or decreased depending on the compound. | 5.1 |

| Endocrine System Modulation | Pituitary Gonadotropins (FSH, LH) | Suppression of formation and secretion. | 5.2 |

| Endocrine System Modulation | Thyroid-Binding Globulin (TBG) | Increased hepatic synthesis. | 5.2 |

| Interaction with Gut Microbiota | Estrogen Metabolism (Deconjugation) | Influenced by microbial β-glucuronidase activity, impacting reabsorption. | 5.3.1 |

| Influence on Gut Microbial Diversity | Gut Microbial Composition and Diversity | Associated with increased diversity and changes in specific bacterial phyla. | 5.3.2 |

Research Applications in Animal Models and in Vitro Systems

Reproductive Physiology Research in Livestock and Wildlife

Estradiol (B170435) cypionate is widely used in reproductive research in livestock and wildlife, primarily for controlling the estrous cycle and studying ovarian function. mdpi.comrevistacaatinga.com.brscielo.brscielo.brnih.gov

Ovulation Induction and Estrus Synchronization Protocols

ECP is a key component in many protocols designed to synchronize estrus and induce ovulation in various animal species, including cattle, pigs, and buffaloes. mdpi.comrevistacaatinga.com.brscielo.brscielo.brnih.gov These protocols often involve the use of progesterone-releasing devices in conjunction with ECP and prostaglandin (B15479496) F2 alpha (PGF2α). mdpi.comrevistacaatinga.com.brscielo.brscielo.br

Data from studies on ovulation induction and estrus synchronization:

| Species | Protocol Components | Key Finding | Citation |

| Gilts | Estradiol Cypionate (Day 12) + PGF2α | Prolonged luteal function, synchronized estrus, no deleterious effects on fertility. | mdpi.com |

| Cows | Progesterone (B1679170) device + Estradiol benzoate (B1203000)/cypionate + PGF2α + Estradiol Cypionate/GnRH | Effective for ovulation induction and synchronization in TAI protocols. | revistacaatinga.com.brscielo.br |

| Buffalo | Progesterone device + Estradiol benzoate + PGF2α + eCG + Estradiol Cypionate/Estradiol Benzoate | Efficient ovulation induction in TAI protocols, comparable to estradiol benzoate. | scielo.br |

Ovarian Follicular Dynamics and Activity Studies

ECP is used to manipulate and study ovarian follicular development and activity. Research in beef heifers has investigated the effects of ECP on ovarian follicular dynamics and synchrony of ovulation in TAI programs. nih.govresearchgate.net Studies have shown that ECP can influence the timing of follicular wave emergence and the interval from progesterone device removal to ovulation. nih.govresearchgate.net While higher doses of ECP might be less effective than other estradiol forms for synchronizing follicular wave emergence, lower doses have been shown to induce synchronous ovulation with acceptable pregnancy rates. nih.gov

In Nelore cows, ECP has been included in TAI protocols to study its effects on ovarian follicular dynamics. Protocols involving intravaginal progesterone devices and administration of ECP have been used to synchronize follicular waves and time artificial insemination. redalyc.org

Investigations into Bone Metabolism and Density in Animal Models

Estradiol plays a significant role in bone metabolism, and ECP has been used in animal models to study its effects on bone density and structure. Research in ovariectomized rats has investigated the impact of estradiol replacement therapy on bone health. mdpi.com Estrogen receptors are present in various bone cells, including osteoclasts, osteoblasts, lining cells, and osteocytes, mediating the effects of estrogen on bone metabolism. nih.govmdpi.com Animal models, such as ovariectomized rodents, are used to simulate post-menopausal bone loss and evaluate the potential therapeutic effects of estrogens like estradiol. Studies in rats have shown that estradiol administration can influence bone mineral density. nih.gov

Cellular Proliferation and Apoptosis Studies in In Vitro and Xenograft Models (e.g., Gastric Cancer Cells)

Estradiol cypionate has been investigated for its effects on cellular proliferation and apoptosis in cancer research, particularly in in vitro and xenograft models. Studies have explored the potential of ECP to inhibit the proliferation and promote apoptosis of gastric cancer cells. nih.gov Research suggests that ECP can induce G1/S phase arrest and trigger apoptosis in gastric cancer cells through mechanisms involving the downregulation of AKT protein expression and inhibition of the PI3K-AKT-mTOR signaling pathway. nih.gov In vivo tumorigenesis experiments using xenograft models have indicated that ECP can significantly inhibit the growth of gastric cancer cells. nih.gov Estradiol, in general, has been shown to influence apoptosis in hormone-dependent cancers, with different estrogen receptor subtypes potentially mediating opposing effects on cell fate. mdpi.com

Data on ECP effects on gastric cancer cells:

| Model System | Treatment | Observed Effects | Citation |

| Gastric Cancer Cells (in vitro) | Estradiol Cypionate | Inhibition of proliferation, promotion of apoptosis, G1/S phase arrest. | nih.gov |

| Gastric Cancer Xenografts (in vivo) | Estradiol Cypionate | Significant inhibition of tumor growth. | nih.gov |

Immunomodulatory Effects in Animal Models of Inflammatory Conditions

Estradiol is known to have immunomodulatory effects, and ECP has been used in animal models to investigate these effects, particularly in the context of inflammatory conditions. Studies in ovariectomized arthritic mice have evaluated the effect of estradiol replacement therapy using ECP on innate immune responses and inflammation. nih.gov These studies suggest that estradiol replacement can improve innate immune responses in such models, potentially by activating nuclear estrogen receptors. nih.gov Estrogens, including estradiol, have been shown to exert anti-inflammatory effects by reducing the release of inflammatory cytokines from monocytes and macrophages and influencing neutrophil behavior. nih.govresearchgate.netoup.com Research in animal models of arthritis has indicated that ovariectomy can increase articular inflammation, and estradiol replacement treatment can reverse these effects. nih.gov

Thermoregulation Research in Animal Models

Animal models are valuable tools for studying the mechanisms underlying thermoregulation and the impact of hormonal changes, such as estrogen depletion, on this process. Estradiol Cypionate has been employed in such research to mimic the effects of estradiol. Studies in ovariectomized mice, a model for estrogen depletion, have shown that administration of estradiol cypionate can suppress the increase in basal tail skin temperature (TST) observed after ovariectomy. nih.gov This effect was observed in a dose-dependent manner. nih.gov

Further research utilizing estrogen receptor-alpha knockout (ERαKO) and estrogen receptor-beta knockout (ERβKO) mice demonstrated that estrogen depletion by ovariectomy led to an increase in TST in both strains. nih.gov Importantly, treatment with estradiol cypionate was able to suppress this increase in TST in both ERαKO and ERβKO mice, suggesting that the expression of either ERalpha or ERbeta alone is sufficient for estrogen to maintain control over TST in mice. nih.gov This indicates a role for both estrogen receptor subtypes in mediating the thermoregulatory effects mimicked by estradiol cypionate in this animal model. The ability of estrogen to control tail skin temperature in rodents is often used as an animal model for studying menopausal hot flashes. nih.govoup.com

Vascular Biology and Cardiovascular System Modulation Studies (mimicking estradiol effects)

Estradiol is known to have various effects on the cardiovascular system, and Estradiol Cypionate has been used in research to investigate these effects, acting as a prodrug that releases estradiol in the body. wikipedia.org Studies have explored its influence on vascular smooth muscle cells and the synthesis of vasoactive substances like Endothelin-1 (B181129), often mimicking the actions of native estradiol. ahajournals.orgahajournals.orgahajournals.orguni.lu

Smooth Muscle Cell Proliferation and Migration Inhibition

Research using cultured human aortic smooth muscle cells (SMCs) has demonstrated that 17β-estradiol inhibits SMC DNA synthesis, collagen synthesis, proliferation, and migration. ahajournals.orgahajournals.orgnih.gov These inhibitory effects of 17β-estradiol on SMCs were mimicked by several clinically used estrogens, including estradiol cypionate, estradiol valerate (B167501), and estradiol benzoate. ahajournals.orgahajournals.orgnih.gov In contrast, other estrogens such as estrone (B1671321), estrone sulfate (B86663), and estriol (B74026) did not exhibit these inhibitory effects. ahajournals.orgahajournals.orgnih.gov

The inhibition of SMC proliferation and migration by estradiol cypionate and other effective estrogens appears to be, at least in part, receptor-mediated. ahajournals.orgahajournals.orgnih.gov Studies have shown that the inhibitory effects of 17β-estradiol on SMCs were completely reversed by ICI 182,780, a specific estrogen receptor antagonist. ahajournals.orgahajournals.orgnih.gov The relative potencies of various estrogens in inhibiting SMC biology were found to match their relative affinities for estrogen receptors. ahajournals.orgahajournals.orgnih.gov This suggests that Estradiol Cypionate's effects on smooth muscle cell behavior in these in vitro models are likely mediated through its interaction with estrogen receptors.

| Estrogen Compound | Inhibition of SMC Proliferation | Inhibition of SMC Migration | Receptor-Mediated? |

| 17β-estradiol | Yes | Yes | Yes |

| Estradiol Cypionate | Yes | Yes | Yes |

| Estradiol Valerate | Yes | Yes | Yes |

| Estradiol Benzoate | Yes | Yes | Yes |

| Estrone | No | No | - |

| Estrone Sulfate | No | No | - |

| Estriol | No | No | - |

| 17α-estradiol | No | No | - |

Based on research findings on human aortic smooth muscle cells. ahajournals.orgahajournals.orgnih.gov

Endothelin-1 (ET-1) Synthesis Inhibition

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide, and its synthesis and release are associated with vaso-occlusive disorders. ahajournals.org Research indicates that estradiol can inhibit ET-1 synthesis, which may contribute to its observed cardiovascular protective effects. ahajournals.orgnih.gov Studies investigating the effects of various estrogens on ET-1 synthesis have included Estradiol Cypionate. ahajournals.orgmedchemexpress.commedchemexpress.com

In porcine coronary artery endothelial cells, estradiol inhibited ET-1 secretion induced by various stimuli in a concentration-dependent manner. ahajournals.orgnih.gov Similar to estradiol, the inhibitory effects of estradiol valerate, estradiol cypionate, and estradiol benzoate on ET-1 synthesis were observed. ahajournals.org The inhibitory effects of these compounds, including estradiol cypionate, were reversed by the estrogen receptor antagonist ICI182780. ahajournals.org This finding suggests that Estradiol Cypionate inhibits ET-1 synthesis by acting on estrogen receptors. medchemexpress.commedchemexpress.com While some studies suggest that estradiol metabolites might inhibit ET-1 synthesis through estrogen receptor-independent mechanisms, the effect of estradiol cypionate itself appears to be mediated via estrogen receptors in these experimental settings. ahajournals.orgnih.gov

Advanced Research Perspectives and Future Directions

Elucidation of Novel Estrogen Receptor Subtypes and Ligand Interactions

The biological effects of estradiol (B170435), and by extension its pro-drugs like estradiol cypionate, are primarily mediated through binding to estrogen receptors (ERs). Traditionally, research has focused on the two main subtypes, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). Estradiol binds to both ERα and ERβ. drugbank.comnih.gov The discovery of ERβ significantly impacted the field of estrogen biology, prompting a re-examination of the mechanisms of estrogen action. oup.com

Recent research continues to explore the nuances of ligand binding and activation of these classical ER subtypes, as well as investigating novel or non-classical estrogen binding sites and their interactions with estradiol and its metabolites. The G Protein-coupled Estrogen Receptor (GPER) has been recognized as a mediator of estradiol's rapid cellular effects, suggesting that EC's actions may also involve GPER-mediated pathways following hydrolysis to estradiol. drugbank.comnih.gov Future research aims to fully elucidate the binding affinities and downstream signaling cascades initiated by estradiol cypionate-derived estradiol at these various receptor subtypes and non-classical binding sites, potentially revealing new therapeutic targets or explaining differential tissue responses. Studies using subtype-selective agonists are crucial in discerning the specific roles of ERα and ERβ in various tissues. oup.comoup.com

Systems Biology Approaches to Estradiol Cypionate Pharmacodynamics and Network Analysis

Understanding the full scope of estradiol cypionate's effects requires a systems biology perspective, integrating data on its pharmacokinetics, receptor interactions, and the complex downstream molecular networks they influence. Following intramuscular injection, estradiol cypionate forms a depot from which estradiol is slowly released into the circulation. mdpi.com Estradiol then enters target cells and interacts with ERs, regulating gene transcription and leading to the production of specific proteins that mediate its effects. drugbank.comnih.gov

Advanced research employs network analysis to map the intricate interactions between estradiol-bound ERs and various co-regulatory proteins (co-activators and co-repressors) that influence gene expression in a tissue-specific manner. nih.govtransfemscience.org This approach can help decipher how the signal initiated by estradiol binding is transduced through intracellular pathways, affecting multiple biological processes simultaneously. Integrating data from various sources, such as drug-target databases and protein-protein interaction databases, can help explain how hormonal contraceptives, which include estrogens, can perturb target neighborhoods and induce side effects through molecular mechanisms. researchgate.net Applying such network analysis to estradiol cypionate could provide a comprehensive view of its pharmacodynamic profile and potential off-target effects.

Mechanistic Insights into Tissue-Specific Responses and Selective Receptor Modulation

The tissue-specific effects of estrogens are well-established, with differential responses observed in organs such as the uterus, mammary gland, bone, and cardiovascular system. oup.comoup.comnih.gov This specificity arises from several factors, including the relative expression levels of ERα and ERβ in different tissues, the differential expression of co-regulatory proteins, and the distinct conformational changes induced in the ER by ligand binding. nih.govtransfemscience.org

Research into estradiol cypionate seeks to gain deeper mechanistic insights into how the estradiol released from this pro-drug elicits these varied tissue responses. This includes studying how the local cellular environment and the availability of co-factors influence the interaction of estradiol-bound ERs with DNA and the transcriptional machinery. Understanding these mechanisms at a molecular level is crucial for exploring the clinical utility of selective estrogen receptor modulators (SERMs), which exhibit tissue-specific agonist or antagonist activity. nih.govnih.govwikipedia.org While estradiol cypionate itself is a pro-drug for the non-selective ER agonist estradiol, insights gained from SERM research can inform the understanding of how even a non-selective agonist's effects are modulated by the cellular context.

Development of Advanced Delivery Systems for Controlled and Targeted Release (beyond existing depot forms)

While the cypionate ester already provides a prolonged release from intramuscular injection sites, research continues into developing even more advanced delivery systems for estradiol. The goal is to achieve more precise control over release rates, potentially target specific tissues, and improve patient convenience. Existing depot forms like intramuscular injections release the drug over several weeks. mdpi.comnih.gov

Future directions include exploring novel formulations such as biodegradable microspheres, nanoparticles, or implantable devices that can offer sustained and potentially tunable release profiles. These systems could minimize fluctuations in estradiol levels, potentially improving efficacy and reducing side effects. Research in drug delivery systems for hormones, including injectable contraceptives containing estradiol cypionate, highlights the ongoing efforts in this area. nih.gov Controlled release dosage forms, such as subcutaneous pellets, are already being explored for other hormones like estradiol, testosterone (B1683101), and progesterone (B1679170) in compounded preparations. nih.gov Applying similar principles to estradiol cypionate could lead to innovative therapeutic options.

Exploration of Estradiol Cypionate Metabolite-Specific Biological Activities

Estradiol undergoes extensive metabolism in the body, primarily in the liver, resulting in various metabolites such as estrone (B1671321) and estriol (B74026), as well as hydroxylated and methoxylated forms. ahajournals.orgnih.govwikipedia.org While estradiol is considered the most potent endogenous estrogen, some metabolites have also demonstrated biological activity. For instance, 2-hydroxyestradiol (B1664083) and 2-methoxyestradiol (B1684026) have shown potency in inhibiting endothelin-1 (B181129) synthesis through estrogen receptor-independent mechanisms. ahajournals.org

Future research should investigate the specific metabolic fate of estradiol cypionate, confirming the primary metabolites formed after the ester is cleaved and estradiol is released. More importantly, it needs to explore the biological activities of these specific metabolites. Understanding whether estradiol cypionate administration leads to a unique metabolic profile compared to other estradiol formulations and if these metabolites exert distinct biological effects could provide a more complete picture of EC's pharmacologic actions. This could potentially identify active metabolites contributing to either therapeutic effects or influencing specific physiological pathways.

Integrating Multi-Omics Data for Comprehensive Understanding of Estradiol Cypionate Action

A comprehensive understanding of estradiol cypionate's effects necessitates the integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics. This approach allows for a holistic view of the molecular changes induced by estradiol at various biological levels. biorxiv.orgbiorxiv.orgaging-us.com

Research in this area involves studying how estradiol influences gene expression patterns (transcriptomics), protein synthesis and modification (proteomics), and the profile of small molecules (metabolomics) in target tissues and systemically. Integrating these diverse datasets through computational approaches, such as those utilizing artificial intelligence and machine learning, can reveal complex biological processes and identify biomarkers associated with estradiol cypionate action. biorxiv.orgbiorxiv.orgaging-us.com This integrated approach can provide a more complete picture of the downstream effects of ER activation and other potential pathways influenced by estradiol, moving beyond the study of individual genes or proteins.

Regulatory Science Research on Compounding and Bulk Drug Substance Use

Regulatory science plays a crucial role in ensuring the quality, safety, and efficacy of pharmaceutical compounds, including those used in compounding. Estradiol cypionate is a bulk drug substance that has been nominated for use in compounding by outsourcing facilities. umaryland.edufda.govfda.govpharmacompass.com Regulatory research in this area focuses on evaluating the historical and current clinical use of drugs compounded with such bulk substances to inform regulatory decisions. umaryland.edufda.gov

Q & A

Q. What are the critical safety protocols for handling estradiol cypionate in laboratory settings?

Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Avoid inhalation by working in fume hoods .

- Ventilation : Ensure labs are well-ventilated to disperse aerosols or vapors. Conduct risk assessments for storage areas to prevent contamination .

- Spill Management : Use absorbent materials (e.g., alcohol-based solutions) for liquid spills; avoid dry sweeping to prevent dust dispersion. Dispose of waste via certified hazardous waste channels .

- Storage : Store at +5°C in airtight containers, away from incompatible materials (strong acids/oxidizers) .

Q. How can researchers synthesize and characterize estradiol cypionate for experimental use?

Methodological Answer :

- Synthesis : Estradiol cypionate is synthesized via esterification of estradiol with cyclopentylpropanoic acid. Purify using column chromatography and validate via HPLC .

- Characterization :

- Purity Assessment : Use melting point analysis (literature range: 149–151°C) and residual solvent testing .

Advanced Research Questions

Q. How should researchers design experiments to compare the efficacy of estradiol cypionate with other estradiol esters in ovulation synchronization?

Methodological Answer :

Q. How can researchers resolve contradictions in toxicological data for estradiol cypionate (e.g., carcinogenicity vs. reproductive toxicity)?

Methodological Answer :

- Systematic Review : Aggregate data from OECD/GHS-compliant studies to assess hazard classification consistency. Prioritize studies with IARC/OSHA/NTP classifications .

- In Vitro/In Vivo Comparisons :

- Carcinogenicity : Use Ames test or mammalian cell mutagenicity assays to validate genotoxicity claims .

- Reproductive Toxicity : Conduct embryo-fetal development studies in rodent models, monitoring fetal malformations and maternal toxicity .

- Dose-Response Analysis : Apply benchmark dose (BMD) modeling to identify no-observed-adverse-effect levels (NOAELs) .

Q. What statistical approaches are optimal for analyzing estradiol cypionate pharmacokinetics in different biological models?

Methodological Answer :

- Non-Compartmental Analysis (NCA) : Calculate AUC, Cmax, and half-life from plasma concentration-time curves in animal models (e.g., bovine vs. rodent) .

- Compartmental Modeling : Use WinNonlin or Phoenix to fit data to one-/two-compartment models, adjusting for species-specific metabolic rates .

- Meta-Analysis : Pool data from multiple studies to assess interspecies variability (e.g., SC vs. IM administration in cattle ).

Data Presentation and Validation

Q. How should researchers present contradictory findings in estradiol cypionate stability studies?

Methodological Answer :

- Tabular Summaries : Compare degradation rates under varying conditions (e.g., temperature, pH):

| Condition | Degradation Rate (%) | Toxic Byproducts Detected | Reference |

|---|---|---|---|

| 25°C, pH 7.0 | <5% over 12 months | None | |

| 40°C, pH 2.0 | 25% over 3 months | Cyclopentylpropanoic acid |

- Uncertainty Analysis : Report confidence intervals for stability metrics and validate via accelerated stability testing .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to estradiol cypionate studies involving animal models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.